ピルメノール

概要

説明

Pirmenol is a novel antiarrhythmic drug that has been shown to be effective in both intravenous and oral forms for the suppression of ventricular ectopic depolarizations, ventricular tachycardia, and supraventricular arrhythmias . It is classified as a Class IA antiarrhythmic agent, which means it works by prolonging the QT interval on the electrocardiogram . Pirmenol is unique due to its minimal effect on the PR and QRS intervals, distinguishing it from other Class IA drugs .

科学的研究の応用

Pirmenol has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of antiarrhythmic agents on cardiac cells.

Biology: Investigated for its effects on ion channels and cellular electrophysiology.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating arrhythmias.

Industry: Employed in the development of new antiarrhythmic drugs and formulations

作用機序

ピルメノールは、心筋細胞のナトリウムチャネルとカリウムチャネルをブロックすることにより効果を発揮します。 この作用は、活動電位持続時間を延長し、心筋細胞の興奮性を低下させ、それにより不整脈を予防します . 分子標的は、高速ナトリウムチャネルと遅延整流カリウムチャネルです。 この薬はこれらのチャネルに結合し、その機能を阻害し、脱分極と再分極の速度を低下させます .

類似の化合物:

キニジン: QT間隔を延長しますが、PR間隔とQRS間隔への影響がより顕著な、別のクラスIA抗不整脈薬.

プロカインアミド: キニジンと同様に、不整脈の治療に使用されますが、副作用のプロフィールが異なります。

ジソピラミド: 電気生理学的効果は似ていますが、薬物動態が異なる、別のクラスIA薬.

ピルメノールの独自性: ピルメノールは、PR間隔とQRS間隔への影響が最小限であるため、他のクラスIA薬とは異なります。 さらに、電気生理学的特性と副作用のプロフィールは、クラスIB薬とは異なり、さらなる研究に値する独自の抗不整脈薬となっています .

生化学分析

Biochemical Properties

Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels . It has a sevenfold lower affinity for glandular-type muscarinic receptors (M3) than for cardiac-type muscarinic receptors (M2) . This indicates that Pirmenol plays a significant role in biochemical reactions, particularly those involving ion channels.

Cellular Effects

Pirmenol has been shown to have a profound impact on cellular processes. It is effective in suppressing premature ventricular contractions in human studies . It also exhibits unique electrocardiographic features, distinguishing it from other antiarrhythmic drugs .

Molecular Mechanism

At the molecular level, Pirmenol exerts its effects through various mechanisms. It depresses the fast Na+ channel, as well as the slow Ca2+ and K+ channels . This suggests that Pirmenol may inhibit or activate certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Pirmenol has shown to maintain its efficacy over time. Despite an elimination half-life of 6.3±1.7h, the efficacy of Pirmenol was maintained with a twice-daily regimen . A slight decrease in PVC suppression was observed towards the end of the administration interval .

Dosage Effects in Animal Models

In animal models, the effects of Pirmenol vary with different dosages. A progressive increase in dose to a maximum of 200 mg twice daily suppressed PVC in a majority of patients . In some cases, the suppression was inadequate despite therapeutic plasma concentrations .

Metabolic Pathways

The metabolic fate of Pirmenol and its sex-related biotransformation have been studied in rats . The major metabolic pathway of Pirmenol in rats is hydroxylation of the aromatic ring and subsequent catechol O-methylation and/or glucuronidation .

Transport and Distribution

Pirmenol is widely distributed in tissues, resulting in a systemic circulation that exhibits a biphasic profile showing an initial distribution phase followed by a slower . This suggests that Pirmenol interacts with various transporters or binding proteins.

準備方法

Synthetic Routes and Reaction Conditions: Pirmenol hydrochloride is a pyridinemethanol derivative. The synthesis involves the reaction of pyridine with various reagents to form the desired compound. The specific synthetic route includes the following steps:

Formation of the Pyridinemethanol Core: The core structure is synthesized by reacting pyridine with formaldehyde and a suitable reducing agent.

Substitution Reactions: The core structure undergoes substitution reactions with different alkylating agents to introduce the necessary functional groups.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure pirmenol hydrochloride.

Industrial Production Methods: Industrial production of pirmenol involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large reactors are used to carry out the reactions under controlled conditions.

Purification: Industrial-scale purification techniques such as distillation, crystallization, and chromatography are employed.

Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required standards.

化学反応の分析

反応の種類: ピルメノールは、以下を含むさまざまな化学反応を受けます。

酸化: ピルメノールは、酸化されてキノン誘導体を生成することができます。

還元: 還元反応は、キノン誘導体をヒドロキノンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化生成物: キノン誘導体。

還元生成物: ヒドロキノン。

置換生成物: ピルメノールのハロゲン化誘導体またはニトロ化誘導体.

4. 科学研究への応用

ピルメノールは、以下を含むいくつかの科学研究への応用があります。

化学: 抗不整脈薬が心筋細胞に与える影響を調べるためのモデル化合物として使用されます。

生物学: イオンチャネルおよび細胞電気生理学への影響について調査されています。

医学: 不整脈の治療における有効性と安全性を評価するために、臨床試験で使用されています。

類似化合物との比較

Procainamide: Similar to quinidine, it is used to treat arrhythmias but has different side effect profiles.

Disopyramide: Another Class IA agent with similar electrophysiological effects but different pharmacokinetics.

Uniqueness of Pirmenol: Pirmenol is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

特性

IUPAC Name |

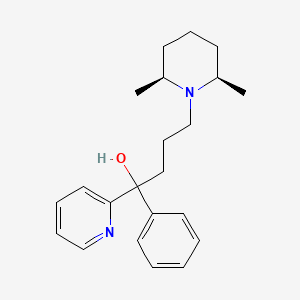

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。